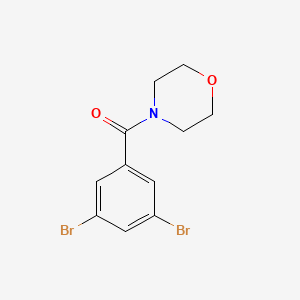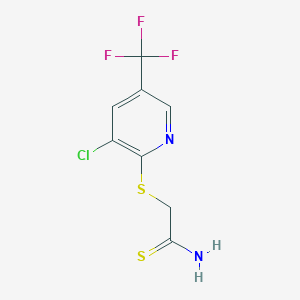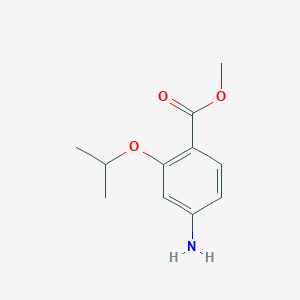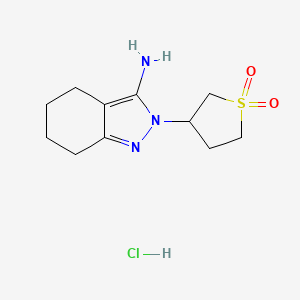
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(difluoromethyl)-6-(methylthio)pyrimidine
Übersicht
Beschreibung
The compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(difluoromethyl)-6-(methylthio)pyrimidine” is a complex organic molecule. It contains several functional groups, including a pyridine ring, a pyrimidine ring, and multiple halogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the use of halogenated pyridine derivatives . For instance, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative, is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . Another method involves the arylation of the requisite Boc-protected amine cores with 3-trifluorophenyl iodide .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring and a pyrimidine ring, both of which are aromatic heterocycles. The molecule also contains several halogen atoms, including chlorine and fluorine .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyridine and pyrimidine rings, as well as the halogen atoms. For example, the compound can participate in reactions such as palladium-catalyzed monoalkoxycarbonylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The presence of fluorine atoms, which have a high electronegativity, is likely to affect the compound’s reactivity . The exact physical and chemical properties of this specific compound are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Syntheses and Structures of Substituted Pyrimidines : Research has explored the synthesis and structure of substituted pyrimidines, including those with trifluoromethyl and difluoromethyl groups. These studies often focus on the molecular structures and crystallography of these compounds, contributing to our understanding of their chemical properties and potential applications (Ma et al., 2016).
Development of Novel Metal Complexes and Ligands : There has been significant interest in developing novel metal complexes and ligands using pyrimidine derivatives. This research has potential applications in fields like organic light-emitting diodes (OLEDs), demonstrating the versatility of these compounds in materials science (Chang et al., 2013).
Process Development for Antifungal Agents : The synthesis processes involving pyrimidine derivatives, such as voriconazole, have been studied for their applications in developing antifungal agents. These studies often focus on optimizing synthetic routes and understanding the stereochemistry involved in the synthesis (Butters et al., 2001).
Investigations in Pharmacology and Drug Design : Pyrimidine derivatives have been investigated for their potential in pharmacology and drug design. Research has explored structure-activity relationships, aiming to enhance bioavailability and efficacy for medical applications (Palanki et al., 2000).
Metal-Bearing and Functionalization Studies : Studies on metal-bearing and functionalization of pyrimidines, particularly those with trifluoromethyl-substituted groups, have been conducted. These research efforts contribute to our understanding of how these compounds can be modified and used in various applications (Schlosser et al., 2006).
Novel Syntheses of Fused Pyrimidines : The novel synthesis of tricyclic and N-aryl pyrimidines has been explored. Such research is crucial in the development of new compounds with potential applications in various fields of chemistry and pharmaceuticals (Friary et al., 1993).
Synthesis of Fluorinated Pyrimidine Derivatives : Research has been conducted on the synthesis of fluorinated pyrimidine derivatives, exploring their potential uses in various applications, including their fungicidal activities (Popova et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(difluoromethyl)-6-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF5N3S/c1-22-8-3-7(10(14)15)20-11(21-8)9-6(13)2-5(4-19-9)12(16,17)18/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAAOBZHHVCXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=C1)C(F)F)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(difluoromethyl)-6-(methylthio)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459279.png)

![Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459283.png)
![Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459284.png)




![2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1459290.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1459294.png)
![2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1459295.png)
